Synthesis and characterization of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
Synthesis and characterization of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
An In-depth Technical Guide to the Synthesis and Characterization of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-, also known as N,N'-(2-nitro-1,4-phenylene)diacetamide. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. We will explore a robust synthetic protocol, delve into the rationale behind the experimental design, and detail the analytical techniques required to verify the compound's identity, purity, and structural integrity. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.
Introduction and Significance
Substituted phenylenediamides are a critical class of organic compounds that serve as versatile intermediates in the development of pharmaceuticals, polymers, and dyes.[1] The introduction of a nitro group onto the phenylenediamine scaffold significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for further functionalization. Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is the product of the diacetylation of 2-nitro-1,4-phenylenediamine. The amide functionalities are fundamental in biological systems and material science, offering sites for hydrogen bonding and further chemical modification.[2] Understanding the synthesis and characterization of this specific molecule provides a foundational workflow applicable to a broader range of related structures, which have shown potential in applications such as antimicrobial agents.[2]
This guide offers an expert-driven, practical approach, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the synthesis and analysis of this target compound.
Synthesis Methodology: Diacetylation of 2-Nitro-1,4-phenylenediamine
The synthesis of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is most effectively achieved through the nucleophilic acyl substitution reaction between 2-nitro-1,4-phenylenediamine and an acetylating agent, typically acetic anhydride.
Principle of the Reaction
The core of this synthesis is the acylation of the two amino groups of the starting diamine. The lone pair of electrons on the nitrogen atoms acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, forming the stable amide bond. The reaction is typically carried out until both primary amine groups are acetylated.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier Note |
| 2-Nitro-1,4-phenylenediamine | C₆H₇N₃O₂ | 153.14 | >98% | TCI D0105 or equivalent |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Anhydrous grade |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Solvent |
| Ethanol | C₂H₅OH | 46.07 | Reagent grade | For recrystallization |
| Deionized Water | H₂O | 18.02 | - | For washing |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent grade | For TLC |
| Hexane | C₆H₁₄ | 86.18 | Reagent grade | For TLC |
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Acetic anhydride is corrosive and a lachrymator.
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitro-1,4-phenylenediamine (1.53 g, 0.01 mol).
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Solvent Addition: Add 25 mL of anhydrous toluene to the flask. Stir the mixture to create a suspension.
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Reagent Addition: Slowly add acetic anhydride (2.25 mL, 0.024 mol, 2.4 equivalents) to the suspension at room temperature. The use of a slight excess of acetic anhydride ensures the complete diacetylation of the diamine.
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Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material and the final product should have distinct Rf values.
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Work-up and Isolation: Upon completion, the solvent volume can be reduced using a rotary evaporator. The resulting solid precipitate is then collected by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold toluene followed by deionized water to remove any unreacted acetic anhydride and other water-soluble impurities.
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Purification (Recrystallization): The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[2] The solid is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to room temperature, then placed in an ice bath to maximize crystal formation.
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Drying: The purified crystals are collected by vacuum filtration and dried in a vacuum oven at 50-60°C to a constant weight. The final product is typically a pale yellow or light brown solid. A similar synthesis for an isomeric compound reported a yield of 94%.[2]
Rationale for Experimental Choices
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Choice of Acetylating Agent: Acetic anhydride is an ideal acetylating agent for this reaction. It is highly reactive, and the byproduct, acetic acid, is volatile and easily removed during work-up.
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Choice of Solvent: Toluene is a relatively non-polar aprotic solvent that is suitable for this reaction. It allows for a moderate reaction temperature and is effective at dissolving the starting materials to facilitate the reaction.[2]
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Reaction Monitoring: TLC is a crucial, self-validating step. It provides direct visual confirmation that the starting material is being consumed and a new, single product is forming, preventing premature or unnecessarily prolonged reaction times.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-.
Structural and Purity Characterization
A rigorous combination of analytical techniques is essential to confirm the structure and assess the purity of the synthesized compound.
Physical Characterization
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Melting Point: A sharp and consistent melting point is a primary indicator of purity. The melting point for the related isomer, N,N'-(4-nitro-1,2-phenylene)diacetamide, is reported as 189.6 - 191.9°C.[2] The target compound is expected to have a distinct but similarly high melting point.
Spectroscopic Analysis
The following table summarizes the expected spectral data based on the compound's structure and data from analogous compounds.[2]
| Technique | Feature | Expected Result | Rationale |
| FTIR | N-H Stretch | ~3260 cm⁻¹ | Amide N-H bond vibration. |
| C=O Stretch | ~1700 cm⁻¹ | Amide carbonyl (Amide I band) stretching. | |
| N-O Stretch (NO₂) | 1500-1550 cm⁻¹ (asymmetric) | Nitro group stretching vibrations. | |
| 1300-1350 cm⁻¹ (symmetric) | |||
| Aromatic C=C | ~1580-1500 cm⁻¹ | Benzene ring C=C bond vibrations. | |
| ¹H NMR | Amide N-H | δ ~9.5-10.5 ppm (2H, s) | Deshielded protons on nitrogen atoms. |
| (in DMSO-d₆) | Aromatic C-H | δ ~7.5-8.5 ppm (3H, m) | Protons on the aromatic ring, complex splitting due to asymmetry. |
| Methyl C-H | δ ~2.1-2.3 ppm (6H, s) | Six equivalent protons of the two acetyl groups. | |
| ¹³C NMR | Amide C=O | δ ~169-171 ppm | Carbonyl carbons of the two amide groups. |
| (in DMSO-d₆) | Aromatic C | δ ~115-145 ppm | Six distinct signals for the aromatic carbons due to asymmetry. |
| Methyl C | δ ~24-26 ppm | Carbons of the two acetyl methyl groups. | |
| Mass Spec | Molecular Ion [M]⁺ | m/z ≈ 237.08 | Corresponds to the molecular weight of C₁₀H₁₁N₃O₄. |
Chromatographic Analysis
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Thin-Layer Chromatography (TLC): Essential for monitoring reaction completion. The product should appear as a single spot with a different Rf value from the starting material.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reverse-phase (RP) HPLC method can be employed using a C18 column.[3] A suitable mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[3] A pure sample should exhibit a single, sharp peak.
Characterization Logic Diagram
Caption: Logical workflow for the comprehensive characterization of the title compound.
Potential Applications
While Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is primarily a synthetic intermediate, its structural motifs are of interest in several fields:
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Pharmaceutical Development: The core structure is related to compounds that have been investigated for antimicrobial properties.[2] The nitro group can also be reduced to an amine, providing a key building block for more complex drug candidates.
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Materials Science: As a diamide, it has the potential to be used as a linker in the synthesis of covalent organic frameworks (COFs) or other specialty polymers.
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Dye Synthesis: The precursor, 2-nitro-1,4-phenylenediamine, is used in hair and fur dyes, suggesting that its derivatives could also serve as intermediates in the dye industry.[1][4]
Safety and Handling
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General: Handle the compound in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This guide has detailed a reliable and verifiable method for the synthesis of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-. By following the step-by-step protocol and employing the described characterization techniques, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on the rationale behind experimental choices and the integration of multiple analytical methods provides a robust framework for achieving high-purity material suitable for further research and development.
References
-
SIELC. (n.d.). Separation of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Bis(4-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.
-
Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Retrieved from [Link]
-
Xu, L., Wang, L., & Liu, G. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1753–1757. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
-
Aptamer Group. (n.d.). Synthesis of 1,2-phenylenediamine capturing molecule for the detection of diacetyl. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-4-phenylenediamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-nitro-p-phenylenediamine. Retrieved from [Link]
-
Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260. Retrieved from [Link]
Sources
- 1. 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Acetamide, N,N’-(2-nitro-1,4-phenylene)bis- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
